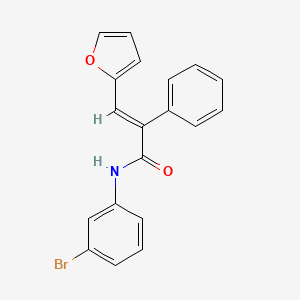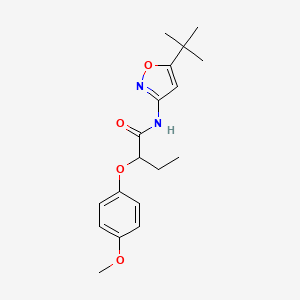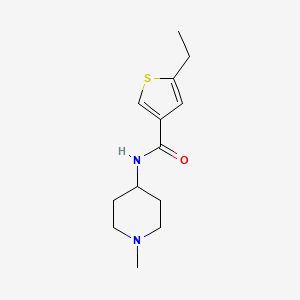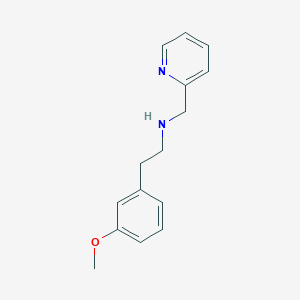![molecular formula C18H29NO B4936138 1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
1-[4-(4-isopropylphenoxy)butyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-isopropylphenoxy)butyl]piperidine, also known as IPPB, is a chemical compound that belongs to the family of piperidine derivatives. IPPB has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
The mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves its interaction with various molecular targets in the brain and other tissues. 1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, gamma-aminobutyric acid (GABA) receptor, and nicotinic acetylcholine receptor. 1-[4-(4-isopropylphenoxy)butyl]piperidine also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By modulating these molecular targets, 1-[4-(4-isopropylphenoxy)butyl]piperidine can affect various physiological processes, including synaptic transmission, neuronal excitability, and cognitive function.
Biochemical and Physiological Effects
1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[4-(4-isopropylphenoxy)butyl]piperidine can modulate the activity of ion channels and receptors, inhibit acetylcholinesterase activity, and reduce oxidative stress. In vivo studies have shown that 1-[4-(4-isopropylphenoxy)butyl]piperidine can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
实验室实验的优点和局限性
1-[4-(4-isopropylphenoxy)butyl]piperidine has several advantages as a research tool, including its high potency, selectivity, and specificity for various molecular targets. 1-[4-(4-isopropylphenoxy)butyl]piperidine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-[4-(4-isopropylphenoxy)butyl]piperidine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should exercise caution when working with 1-[4-(4-isopropylphenoxy)butyl]piperidine and ensure proper safety measures are in place.
未来方向
1-[4-(4-isopropylphenoxy)butyl]piperidine has significant potential for further research and development in various fields. Some possible future directions include the development of novel 1-[4-(4-isopropylphenoxy)butyl]piperidine derivatives with improved pharmacological properties, the investigation of 1-[4-(4-isopropylphenoxy)butyl]piperidine's effects on other molecular targets and physiological processes, and the evaluation of 1-[4-(4-isopropylphenoxy)butyl]piperidine's therapeutic potential in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying 1-[4-(4-isopropylphenoxy)butyl]piperidine's effects and to determine the optimal dosages and administration routes for 1-[4-(4-isopropylphenoxy)butyl]piperidine-based therapies.
Conclusion
1-[4-(4-isopropylphenoxy)butyl]piperidine is a promising chemical compound with potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand 1-[4-(4-isopropylphenoxy)butyl]piperidine's therapeutic potential and to develop novel 1-[4-(4-isopropylphenoxy)butyl]piperidine-based therapies for various diseases.
合成方法
The synthesis of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves the reaction of 4-isopropylphenol with 1-bromo-4-(4-piperidinyl)butane in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-[4-(4-isopropylphenoxy)butyl]piperidine as a white solid with a melting point of 63-65°C. The yield of 1-[4-(4-isopropylphenoxy)butyl]piperidine is typically around 40-50%, and the purity can be increased through recrystallization.
科学研究应用
1-[4-(4-isopropylphenoxy)butyl]piperidine has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. In pharmacology, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
1-[4-(4-propan-2-ylphenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16(2)17-8-10-18(11-9-17)20-15-7-6-14-19-12-4-3-5-13-19/h8-11,16H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAAYAUYDIBLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)


![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)
